molecular formula C6H14N2O2 B15271493 N-methyl-2-[2-(methylamino)ethoxy]acetamide

N-methyl-2-[2-(methylamino)ethoxy]acetamide

Cat. No.: B15271493
M. Wt: 146.19 g/mol
InChI Key: ZNVLTVWGZRPDQL-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(methylamino)ethoxy]acetamide is a tertiary amine-containing acetamide derivative characterized by a methyl-substituted ethoxy linker bridging the acetamide and methylamino groups. Its hydrochloride salt (CAS: 1354953-86-8) is commercially available and used in pharmaceutical research, though its specific biological applications remain under investigation . The compound’s structure (C₆H₁₅ClN₂O₂; MW: 182.65) features a compact backbone, making it a candidate for drug delivery systems or as a synthetic intermediate .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-2-[2-(methylamino)ethoxy]acetamide

InChI

InChI=1S/C6H14N2O2/c1-7-3-4-10-5-6(9)8-2/h7H,3-5H2,1-2H3,(H,8,9)

InChI Key

ZNVLTVWGZRPDQL-UHFFFAOYSA-N

Canonical SMILES

CNCCOCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-[2-(methylamino)ethoxy]acetamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the acetamide group. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(methylamino)ethoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds. These products have applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

N-methyl-2-[2-(methylamino)ethoxy]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(methylamino)ethoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in alkyl chain length, substituent groups, and functional moieties. Key examples include:

Compound Name Structural Differences Key References
N-hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide Hexyl groups replace methyl substituents; additional carbonyl group on ethoxy linker
N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide Aromatic phenoxy substituents; bulky alkyl groups on acetamide nitrogen
N-[2-(diethylamino)ethyl]-2-phenylacetamide Phenylacetamide core; diethylamino group instead of methylamino-ethoxy chain
2-[[2-(Diethylamino)ethyl]methylamino]-N-(2-methoxyphenyl)acetamide Methoxyphenyl substitution; extended diethylaminoethyl chain

Key Observations :

  • Alkyl Chain Impact : The hexyl analog () exhibits higher lipophilicity (MW: 300.44) due to long alkyl chains, contrasting with the target compound’s hydrophilicity from its shorter methyl groups.
  • Aromatic vs.
  • Functional Group Diversity: The methoxy group in enhances hydrogen-bonding capacity compared to the target’s methylamino group.

Physicochemical Properties

Property N-methyl-2-[2-(methylamino)ethoxy]acetamide N-hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Molecular Weight 182.65 300.44 353.48
Solubility High (hydrochloride salt) Low (lipophilic alkyl chains) Moderate (aromatic solubility)
Stability Stable under inert conditions Hydrolytically sensitive (amide/ester groups) Stable due to steric hindrance

Biological Activity

N-methyl-2-[2-(methylamino)ethoxy]acetamide (also known as N-methyl-2-(2-(methylamino)ethoxy)acetamide hydrochloride) is a chemical compound with significant biological activity. This article delves into its properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₅ClN₂O₂
  • CAS Number : 1354953-86-8

The compound features both methylamino and ethoxy groups, which contribute to its unique reactivity and stability compared to similar compounds. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

This compound acts primarily through its interaction with specific molecular targets in biological systems. It functions as a ligand that can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

  • Signal Transduction : Influencing cellular communication processes.
  • Enzyme Inhibition/Activation : Modulating enzyme activities that are crucial for metabolic pathways.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

  • Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activities, which are vital for combating oxidative stress in cells .
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown.
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to neurodegenerative diseases, with specific IC50 values indicating its potency compared to standard treatments like rivastigmine .

Applications in Research

This compound is employed across various scientific domains:

  • Biochemistry : Used in the study of biochemical pathways and enzyme interactions.
  • Pharmaceutical Development : Investigated for its potential as a precursor in synthesizing pharmaceutical compounds.
  • Industrial Chemistry : Utilized as a reagent in organic synthesis and the production of specialty chemicals .

Case Study 1: Neuroprotective Effects

A study examined the effects of this compound on Aβ aggregation, a hallmark of Alzheimer's disease. The compound demonstrated significant inhibition of Aβ aggregation at submicromolar concentrations, suggesting potential therapeutic benefits .

Case Study 2: Antioxidant Activity

In vitro assays revealed that derivatives of this compound possess strong antioxidant capabilities, with total antioxidant capacity measured against standard Trolox equivalents. This activity is crucial for mitigating oxidative damage in various cellular models .

Comparative Analysis

The following table compares this compound with other similar compounds regarding their biological activities:

Compound NameAChE Inhibition (IC50 μM)BuChE Inhibition (IC50 μM)Antioxidant Activity
This compound0.620.69High
Rivastigmine0.130.21Moderate
CurcuminNDNDModerate

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